1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871277
InChI: InChI=1S/C15H22N2OS/c1-11(18)17-10-6-8-13(17)12-7-5-9-16-14(12)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3
SMILES:
Molecular Formula: C15H22N2OS
Molecular Weight: 278.4 g/mol

1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15871277

Molecular Formula: C15H22N2OS

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone -

Specification

Molecular Formula C15H22N2OS
Molecular Weight 278.4 g/mol
IUPAC Name 1-[2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C15H22N2OS/c1-11(18)17-10-6-8-13(17)12-7-5-9-16-14(12)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3
Standard InChI Key UMCHFHHDJYDSOX-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCC1C2=C(N=CC=C2)SC(C)(C)C

Introduction

1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyridine ring substituted with a tert-butylthio group and a pyrrolidine moiety. This compound belongs to a broader class of molecules that exhibit significant potential in medicinal chemistry due to their diverse biological activities. The combination of the pyridine and pyrrolidine rings contributes to its chemical reactivity and potential therapeutic applications, particularly in pharmacology and drug design.

Synthesis

The synthesis of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. Specific conditions are critical for optimizing yields and purity during synthesis. While detailed synthesis protocols are not widely available in the literature, it is generally understood that such compounds require careful control of reaction conditions to achieve desired outcomes.

Biological Activities and Potential Applications

Compounds similar to 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibit various biological activities, including potential therapeutic applications in treating infections, cancer, and neurodegenerative diseases. The unique combination of structural features positions this compound as an interesting candidate for further research in drug discovery and development.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanonetert-Butylthio and pyrrolidinePotential therapeutic applicationsDistinct chemical reactivity
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanoneMethoxy group instead of thioAntidepressant propertiesEnhanced solubility
4-(tert-Butyl)-pyridineLacks pyrrolidine moietyLimited bioactivitySimpler structure
6-Methylpyridin-3-oneCarbonyl instead of ethanoneAntimicrobial activityMore reactive due to carbonyl

Research Findings and Future Directions

Interaction studies involving 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically focus on its binding affinities with various biological targets. Techniques such as molecular docking simulations and in vitro assays are commonly employed to assess interactions with enzymes or receptors relevant to disease states. Findings from these studies are crucial for understanding how modifications to the compound might enhance its therapeutic profile.

Given the limited availability of specific research findings directly related to this compound, further studies are needed to fully elucidate its potential applications and mechanisms of action. The compound's unique structural features suggest it could be a valuable candidate for medicinal chemistry research aimed at developing new therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator